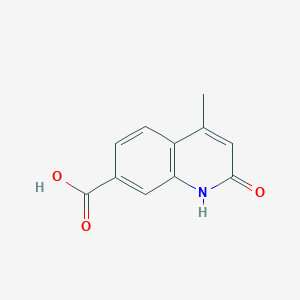
3-(3-Chloro-4-fluorophenyl)-1-propene
概要
説明
Potassium guaiacolsulfonate is a mucolytic and expectorant compound used primarily to relieve productive coughs. It works by thinning the mucus in the lungs, making it less sticky and easier to expel, thereby reducing chest congestion . This compound is derived from guaiacol, an aromatic sulfonic acid, and is often used in combination with other medications to treat respiratory conditions such as asthma, bronchitis, and the common cold .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of potassium guaiacolsulfonate involves the sulfonation of guaiacol followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, potassium guaiacolsulfonate is produced by reacting guaiacol with sulfuric acid to form guaiacolsulfonic acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and concentrated to obtain the final product .
化学反応の分析
反応の種類: グアイアコールスルホン酸カリウムは、次のようなさまざまな化学反応を起こします。
酸化: 対応するスルホン酸を生成するために酸化することができます。
還元: 特定の条件下で還元してグアイアコールを生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホン酸。
還元: グアイアコール。
置換: さまざまな置換されたグアイアコール誘導体.
4. 科学研究における用途
グアイアコールスルホン酸カリウムは、科学研究で幅広い用途があります。
化学: 有機合成および分析化学における試薬として使用されます。
生物学: 呼吸器系における粘液産生とクリアランスへの影響について研究されています。
医学: その去痰作用により、呼吸器疾患の治療のための製剤で使用されています。
科学的研究の応用
Potassium guaiacolsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus production and clearance in respiratory systems.
Medicine: Utilized in formulations for treating respiratory conditions due to its expectorant properties.
Industry: Employed in the production of cough syrups and other pharmaceutical preparations
作用機序
グアイアコールスルホン酸カリウムは、呼吸器系の粘液を薄くすることでその効果を発揮します。粘液の粘度を低下させ、咳によって排出しやすくします。 この作用は、主に粘液中のムコ多糖を分解する能力によるものです 。 この化合物は、呼吸器系の粘液産生細胞を標的にし、粘液のクリアランスを促進し、詰まりを軽減します .
類似の化合物:
グアイアコール: 消毒作用のあるフェノール化合物であり、去痰薬として使用されます.
グアイフェネシン: 粘液を薄くして作用する別の去痰薬です.
独自性: グアイアコールスルホン酸カリウムは、粘液溶解作用と去痰作用を兼ね備えているため、痰の多い咳の治療に非常に効果的です。 グアイアコールは主に殺菌作用のために使用されますが、グアイアコールスルホン酸カリウムは、粘液の産生とクリアランスを特に標的にします .
類似化合物との比較
Guaiacol: A phenolic compound with disinfectant properties, used as an expectorant.
Guaifenesin: Another expectorant that works similarly by thinning mucus.
Uniqueness: Potassium guaiacolsulfonate is unique due to its combined mucolytic and expectorant properties, making it highly effective in treating productive coughs. Unlike guaiacol, which is primarily used for its antiseptic properties, potassium guaiacolsulfonate specifically targets mucus production and clearance .
特性
IUPAC Name |
2-chloro-1-fluoro-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVULFUQRHJDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373963 | |
| Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121626-73-1 | |
| Record name | 2-Chloro-1-fluoro-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121626-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-3-chloro-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121626731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allyl-3-chloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

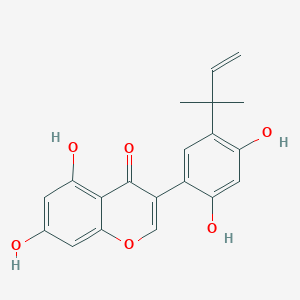

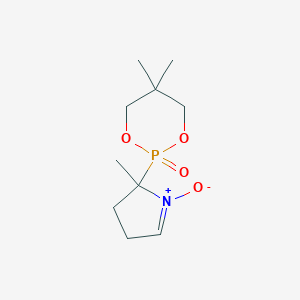
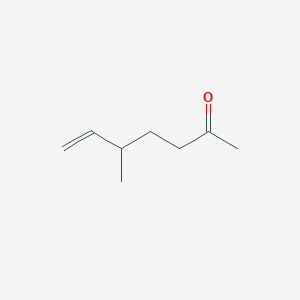
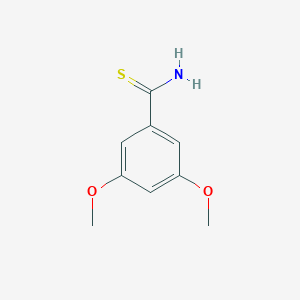


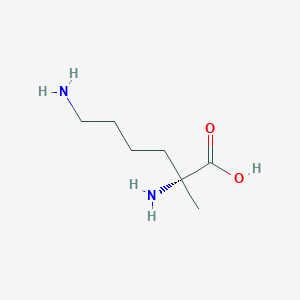

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

